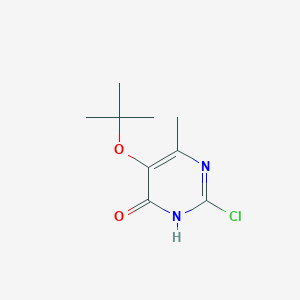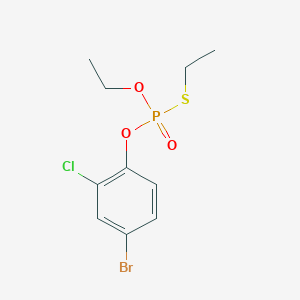![molecular formula C12H15N3O B12923843 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline CAS No. 689251-59-0](/img/structure/B12923843.png)
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.
1,3,4-Oxadiazole: A regioisomer with similar properties but different reactivity.
5-Ethyl-1,2,4-oxadiazole: A compound with a similar core structure but different substituents.
Uniqueness
4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring with an aniline moiety makes it particularly versatile for various applications in medicinal and industrial chemistry .
Eigenschaften
| 689251-59-0 | |
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-2-11-14-15-12(16-11)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8,13H2,1H3 |
InChI-Schlüssel |
WZBCSBKDYYWLMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)CCC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




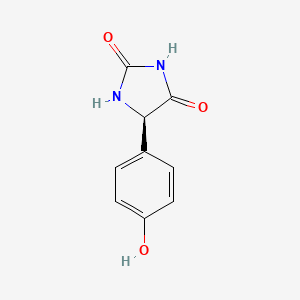
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
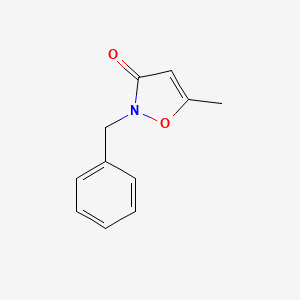
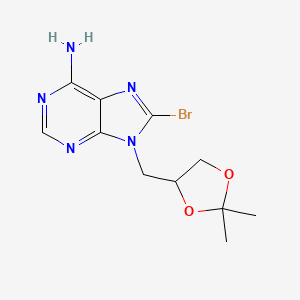
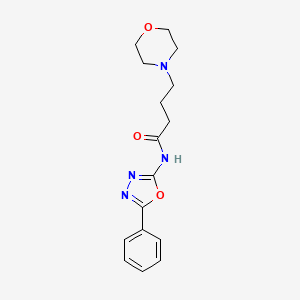
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

